molecular formula C13H19NO B2933024 (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine CAS No. 1884310-07-9

(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine

Cat. No.: B2933024
CAS No.: 1884310-07-9
M. Wt: 205.301
InChI Key: MDMSCTSKOUOHJK-CYBMUJFWSA-N
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Description

(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-pyrrolidinemethanol.

    Protection: The hydroxyl group of ®-2-pyrrolidinemethanol is protected using a suitable protecting group such as a benzyl group.

    Alkylation: The protected intermediate undergoes alkylation with methoxymethyl chloride in the presence of a base like sodium hydride.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Benzyl-2-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxymethyl group.

    (2R)-1-Benzyl-2-(methyl)pyrrolidine: Similar structure but with a methyl group instead of a methoxymethyl group.

Uniqueness

(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized molecules with potential therapeutic applications.

Properties

IUPAC Name

(2R)-1-benzyl-2-(methoxymethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-11-13-8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMSCTSKOUOHJK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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